molecular formula C9H9F3O3 B13486292 6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13486292
M. Wt: 222.16 g/mol
InChI Key: DRLAWDPNQCQSDW-UHFFFAOYSA-N
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Description

6-Oxo-2-(trifluoromethyl)bicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure under mild conditions . This reaction can be catalyzed by chiral tertiary amines, which facilitate the formation of the desired product with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can help achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

6-oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)8(7(14)15)3-4-1-5(8)6(13)2-4/h4-5H,1-3H2,(H,14,15)

InChI Key

DRLAWDPNQCQSDW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C(C2)(C(=O)O)C(F)(F)F

Origin of Product

United States

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